molecular formula C14H27NO B1476030 (1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol CAS No. 2098012-88-3

(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol

Cat. No.: B1476030
CAS No.: 2098012-88-3
M. Wt: 225.37 g/mol
InChI Key: AKCLYFSGOWGIOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in medicinal chemistry . The pyrrolidine ring is a common feature in many biologically active compounds . The synthesis strategies often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol” is C14H27NO . The InChI string representation of its structure is InChI=1S/C14H27NO/c1-11-6-13(8-14(2,3)7-11)15-5-4-12(9-15)10-16/h11-13,16H,4-10H2,1-3H3 .

Scientific Research Applications

Structural Analysis and Crystallography

  • Triprolidinium Dichloranilate–Chloranilic Acid–Methanol–Water : This research explored the crystal structure of triprolidinium cation, which includes a pyrrolidine group. It provided insights into the interactions and geometries in the crystal lattice, demonstrating the pyrrolidine's role in forming intricate molecular structures (Dayananda et al., 2012).

Synthetic Chemistry and Compound Formation

  • Multicomponent Reaction Involving L-Proline : This study showcased a multicomponent reaction involving l-proline, a pyrrolidine, leading to the formation of unique polyheterocyclic systems. This illustrates the pyrrolidine ring's potential in complex chemical synthesis (Cao et al., 2019).
  • Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : Demonstrated the use of pyrrolidinones in the synthesis of compounds useful for agrochemicals and medicinal applications, highlighting the versatility of pyrrolidine derivatives (Ghelfi et al., 2003).

Catalysis and Reaction Mechanisms

  • Pyrrolidine-Catalyzed Condensation for Fulvene Synthesis : This research explored the role of pyrrolidine in catalyzing condensation reactions, showing its effectiveness in organic synthesis (Coşkun & Erden, 2011).
  • Enantioselective Michael Addition Catalyzed by Pyrrolidinemethanols : Demonstrated the application of pyrrolidinemethanols in catalyzing enantioselective Michael addition, emphasizing the pyrrolidine's role in stereoselective synthesis (Lattanzi, 2006).

Medicinal Chemistry and Drug Design

  • Synthesis of Nickel Complexes with Pyrrolidine Derivatives : The study involved creating nickel complexes with pyrrolidine-based ligands, useful in ethylene oligomerization, indicating potential applications in medicinal chemistry (Kermagoret & Braunstein, 2008).

Biocatalysis and Green Chemistry

  • Whole-Cell Biocatalytic Synthesis Involving Pyridin-2-yl Methanol : This research demonstrated the use of pyrrolidine derivatives in a biocatalytic process, emphasizing eco-friendly and efficient synthesis methods (Chen et al., 2021).

Properties

IUPAC Name

[1-(3,3,5-trimethylcyclohexyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-11-6-13(8-14(2,3)7-11)15-5-4-12(9-15)10-16/h11-13,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCLYFSGOWGIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol
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(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol
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(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol
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(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol
Reactant of Route 6
(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol

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